molecular formula C10H14N2O4S B1199513 N-Nitrosomethyl-(2-tosyloxyethyl) amine CAS No. 66398-63-8

N-Nitrosomethyl-(2-tosyloxyethyl) amine

Cat. No.: B1199513
CAS No.: 66398-63-8
M. Wt: 258.3 g/mol
InChI Key: SUJOMVHQTCCFTH-UHFFFAOYSA-N
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Description

Contextualization within N-Nitroso Compound Chemistry and Reactivity

N-nitroso compounds (NOCs) are characterized by the presence of a nitroso group (-N=O) attached to a nitrogen atom. nih.govevitachem.com This functional group imparts a distinct reactivity to the molecule. The chemistry of NOCs is diverse, encompassing reactions such as denitrosation, rearrangement, and, most notably, acting as alkylating agents. sci-hub.se The biological and chemical activity of many N-nitroso compounds is linked to their ability to generate electrophilic species. acs.org The enzymatic α-hydroxylation of some N-nitrosamines can lead to the formation of unstable intermediates that decompose to yield DNA-alkylating agents. nih.govacs.org

N-Nitrosomethyl-(2-tosyloxyethyl)amine fits within this class, possessing the characteristic N-nitroso functionality. Its reactivity is further modulated by the presence of the tosyloxyethyl group.

Significance in Advanced Organic Synthesis and Mechanistic Investigations

The significance of N-Nitrosomethyl-(2-tosyloxyethyl)amine in advanced organic synthesis stems primarily from its nature as a potent electrophile. The tosylate group is an excellent leaving group, making the ethyl moiety susceptible to nucleophilic attack. evitachem.com This property allows the compound to serve as a precursor for introducing the N-methyl-N-nitroso-2-aminoethyl group into various molecular scaffolds.

From a mechanistic standpoint, this compound serves as a valuable probe for studying the intricacies of nucleophilic substitution reactions and the influence of the N-nitroso group on the reactivity of the molecule. Its structural similarity to known biologically active N-nitroso compounds also makes it a subject of interest in studies aimed at understanding the molecular mechanisms of action of this class of compounds. evitachem.com

Overview of Key Research Avenues for Activated Amine Derivatives

The study of activated amine derivatives, such as N-Nitrosomethyl-(2-tosyloxyethyl)amine, is a vibrant area of research. Key avenues of investigation include:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring new ways to synthesize and utilize activated amines for the construction of complex organic molecules, including heterocycles and other pharmacologically relevant structures. atomfair.com

Mechanistic Elucidation: Detailed studies are underway to understand the reaction mechanisms of activated amines with various nucleophiles and other reagents. This includes investigating the role of catalysts, solvents, and substituent effects on reaction outcomes. sci-hub.se

Biological and Medicinal Chemistry: Activated amine derivatives are often investigated for their potential biological activities. This includes their use as probes to study biological processes and as starting materials for the synthesis of potential therapeutic agents. acs.org

Detailed Research Findings

The synthesis of N-Nitrosomethyl-(2-tosyloxyethyl)amine is a multi-step process that begins with the tosylation of a suitable precursor, followed by nitrosation.

A general and efficient method for the synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent, such as tert-butyl nitrite (B80452) (TBN), under solvent-free conditions. rsc.org This method offers a broad substrate scope and proceeds with excellent yields. rsc.org

The synthesis of the target compound specifically involves the nitrosation of methyl-(2-tosyloxyethyl)amine. This precursor is prepared by the reaction of an appropriate starting material with tosyl chloride. The subsequent nitrosation is typically carried out using nitrous acid or other nitrogen oxides under controlled temperature and pH conditions to ensure the selective formation of the desired N-nitrosamine. evitachem.com

The reactivity of N-Nitrosomethyl-(2-tosyloxyethyl)amine is dominated by its electrophilic character. The carbon atom alpha to the tosylate group is highly susceptible to nucleophilic attack, leading to the displacement of the tosylate anion. This reactivity makes it a useful reagent for the alkylation of various nucleophiles.

While specific synthetic applications of N-Nitrosomethyl-(2-tosyloxyethyl)amine are not extensively documented in publicly available literature, its reactivity profile suggests its potential use in the synthesis of more complex molecules where the introduction of a functionalized ethylamine (B1201723) moiety is desired.

Properties

CAS No.

66398-63-8

Molecular Formula

C10H14N2O4S

Molecular Weight

258.3 g/mol

IUPAC Name

2-[methyl(nitroso)amino]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C10H14N2O4S/c1-9-3-5-10(6-4-9)17(14,15)16-8-7-12(2)11-13/h3-6H,7-8H2,1-2H3

InChI Key

SUJOMVHQTCCFTH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCN(C)N=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCN(C)N=O

Other CAS No.

66398-63-8

Synonyms

4-toluenesulfonate N-nitrosomethyl-(2-hydroxyethyl)amine ester
N-nitrosomethyl-(2-hydroxyethyl)amine 4-toluenesulfonate ester
NMHEATs

Origin of Product

United States

Synthetic Methodologies for N Nitrosomethyl 2 Tosyloxyethyl Amine

Precursor Synthesis and Functionalization Strategies

The foundation of the target molecule is an N-methylated hydroxyethyl (B10761427) amine structure, which must first be synthesized and then functionalized with a tosylate group. The tosylate group is an excellent leaving group, making the hydroxyl position reactive for subsequent nucleophilic substitution reactions if desired, though for the purpose of this synthesis, it is the final functional group on the ethyl chain. wikipedia.org

The primary aminoalcohol precursor required is 2-(methylamino)ethanol, also known as N-methylethanolamine. cdhfinechemical.commerckmillipore.comsigmaaldrich.com This compound serves as a fundamental building block in various chemical syntheses. medchemexpress.comwikipedia.org

A common and industrially viable method for its preparation involves the reaction of ethylene (B1197577) oxide with a concentrated aqueous solution of methylamine (B109427). nih.gov This reaction is an epoxide ring-opening mechanism where the nucleophilic methylamine attacks one of the carbon atoms of the ethylene oxide ring, leading to the formation of the N-C bond and subsequent protonation of the oxygen atom to yield the hydroxyl group. The reaction is typically conducted with cooling to manage its exothermic nature.

An alternative approach involves the reaction of an appropriate oxirane, such as 4-isopropylthiophenyloxirane, with methylamine in a solvent like methanol (B129727) at elevated temperatures in a sealed tube. prepchem.com While the substituent on the oxirane is different, the underlying principle of nucleophilic ring-opening by methylamine remains the same, demonstrating the versatility of this method for creating substituted 2-hydroxyethylamines. google.com

Table 1: Selected Synthesis Methods for 2-(Methylamino)ethanol and Analogues

Reactants Reagents/Solvents Conditions Product Reference
Ethylene oxide, Methylamine Concentrated aqueous solution Cooling 2-(Methylamino)ethanol nih.gov
4-Isopropylthiophenyloxirane, Methylamine Methanol 70°C, sealed tube, 41 hours N-methyl-N-[2-(4-isopropylthiophenyl)-2-hydroxyethyl]amine prepchem.com
1,2-Diphenylglyoxal monoanilide Schiff base Sodium borohydride, Anhydrous zinc chloride, Toluene Heating Substituted 2-hydroxyethylamine google.com

Once the aminoalcohol precursor, 2-(methylamino)ethanol, is obtained, the next step is the selective tosylation of the primary hydroxyl group. This reaction introduces the p-toluenesulfonyl (tosyl) group, converting the alcohol into a tosylate. wikipedia.org The challenge in this step lies in the regioselectivity, as both the hydroxyl oxygen and the secondary amine nitrogen are nucleophilic and can potentially react with the tosylating agent, typically p-toluenesulfonyl chloride (TsCl).

To achieve selective O-tosylation over N-tosylation, reaction conditions must be carefully chosen. The choice of base and solvent system is critical. Research into the tosylation of 2-amino alcohols has shown that different conditions favor different outcomes. nih.gov For instance, one effective method for the direct transformation of 2-amino alcohols involves using potassium carbonate as the base in acetonitrile. nih.gov Another successful procedure employs a two-phase system of aqueous potassium hydroxide (B78521) and dichloromethane, which can favor the desired reaction on less sterically hindered amino alcohols. nih.gov The use of amine-free conditions, for example with 4-methylpyridine (B42270) N-oxide as a catalyst, can also be employed to synthesize sulfonates from alcohols. organic-chemistry.org

For more sterically hindered alcohols, stronger conditions or different reagents might be necessary, such as using tosyl anhydride (B1165640) catalyzed by ytterbium(III) trifluoromethanesulfonate (B1224126) or adding a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) along with a base like triethylamine. organic-chemistry.orgrsc.org

Table 2: Conditions for Regioselective Tosylation of Alcohols

Substrate Type Reagents & Catalysts Solvent Key Outcome Reference
Less hindered 2-amino alcohols TsCl, Potassium hydroxide (KOH) Water/Dichloromethane (CH₂Cl₂) High yield of N-tosyl aziridine (B145994) (via bis-tosylation and cyclization) nih.gov
Higher substituted 2-amino alcohols TsCl, Potassium carbonate (K₂CO₃) Acetonitrile Good yield of N-tosyl aziridine nih.gov
General alcohols TsCl, 4-Methylpyridine N-oxide Dichloromethane (CH₂Cl₂) Amine-free sulfonylation, high yields organic-chemistry.org
Primary and secondary alcohols Toluenesulfonic acid anhydride, Ytterbium(III) trifluoromethanesulfonate Not specified High yields under neutral, mild conditions organic-chemistry.org
General alcohols p-Toluenesulfonyl chloride (TsCl), Triethylamine, 4-Dimethylaminopyridine (DMAP) Dichloromethane (CH₂Cl₂) Standard tosylation procedure rsc.org

N-Nitrosation Approaches for Secondary Amines

The final key transformation is the N-nitrosation of the secondary amine intermediate, N-methyl-(2-tosyloxyethyl)amine. This reaction converts the secondary amine functionality (-NH) into an N-nitrosamine (-N-N=O). chemistrysteps.comlibretexts.org This is a well-established class of reaction for secondary amines, both aliphatic and aromatic. libretexts.org The process involves the reaction of the amine with a nitrosating agent, which acts as a source for the nitrosonium ion (NO⁺) or a related electrophilic species. chemistrysteps.comwikipedia.org

The most conventional method for N-nitrosation utilizes nitrous acid (HNO₂), which is typically generated in situ from a salt like sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). chemistrysteps.comwikipedia.org In the acidic medium, nitrite is converted to nitrous acid, which is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). chemistrysteps.com The lone pair of electrons on the nitrogen of the secondary amine then performs a nucleophilic attack on the nitrosonium ion, followed by deprotonation of the resulting ammonium (B1175870) ion to yield the stable N-nitrosamine. chemistrysteps.comwikipedia.org

Unlike primary amines which typically decompose to form diazonium cations, secondary amines form stable N-nitrosamine products under these conditions. chemistrysteps.comwikipedia.org

The efficiency of N-nitrosation is highly dependent on the reaction parameters. Careful optimization is required to maximize the yield of the desired N-nitrosomethyl-(2-tosyloxyethyl)amine.

Reagent Stoichiometry : The molar ratio of the amine to the nitrosating agent is a critical factor. Often, a slight excess of the nitrite source is used to ensure complete conversion of the amine. nih.gov However, the concentration of both the amine and the nitrosating agent influences the reaction rate.

Temperature : Nitrous acid is unstable, so the reaction is frequently carried out at low temperatures, such as 0-10 °C, to prevent its decomposition and control the reaction rate. chemistrysteps.comlibretexts.org

Catalysis : The nitrosation reaction can be catalyzed by certain nucleophiles, such as bromide or thiocyanate (B1210189) ions, which can form more potent nitrosating agents (e.g., nitrosyl bromide, NOBr) in solution, thereby accelerating the reaction. wikipedia.org

Process Optimization : In a broader context, minimizing the contact time between reactants that can form nitrosamines and considering alternative synthesis methods like direct compression over wet granulation (in pharmaceutical manufacturing) can reduce unwanted nitrosamine (B1359907) formation. senpharma.vn

The solvent and pH of the reaction medium have a profound impact on the rate and outcome of N-nitrosation.

pH Control : The pH is arguably the most critical parameter. The rate of nitrosation of secondary amines by nitrous acid is typically maximal in weakly acidic conditions, with an optimal range often cited as pH 3-5. usp.orgusp.org In this range, there is a sufficient concentration of the active nitrosating agent (HONO and its derivatives) without excessive protonation of the secondary amine substrate. sci-hub.se If the pH is too high (e.g., >7), the concentration of nitrous acid becomes negligible as the equilibrium shifts toward the unreactive nitrite ion (NO₂⁻), drastically slowing the reaction. usp.orgusp.org Conversely, at very low pH, the amine becomes fully protonated (R₂NH₂⁺), rendering it non-nucleophilic and thus unreactive towards the nitrosating agent. sci-hub.se

Solvation Effects : The choice of solvent can significantly alter nitrosation rates. Reactions performed in many organic solvents (e.g., chloroform, ethyl acetate, acetonitrile, dioxane) have been observed to be much faster than in a standard aqueous buffer. jst.go.jp This acceleration is attributed to the ability of organic solvents to suppress the ionization of nitrous acid, thereby increasing the concentration of the active, un-ionized form. jst.go.jp For instance, a 25% acetonitrile-containing aqueous system produced significantly more N-nitrosodiethylamine compared to a control citrate (B86180) buffer at pH 4. jst.go.jp The polarity and hydrogen-bonding properties of the solvent influence the stability and reactivity of the nitrosamine product and the reacting species. uw.edu.pl While aqueous media are common, using non-aqueous or mixed-solvent systems can be a key strategy for optimizing the synthesis. usp.orgjst.go.jp

Table 3: Influence of pH and Solvent on N-Nitrosation

Parameter Condition Effect on Nitrosation Rate Rationale/Mechanism Reference
pH Optimal (pH 3-5) Maximum Balances concentration of active nitrosating agent (HONO) and unprotonated amine. usp.orgusp.org
High (pH > 7) Very Low / Negligible Nitrosating agent exists as unreactive nitrite ion (NO₂⁻). usp.orgusp.org
Low (pH < 3) Decreases Amine substrate is protonated (R₂NH₂⁺) and becomes non-nucleophilic. sci-hub.se
Solvent Organic Solvents (e.g., Chloroform, Acetonitrile, Dioxane) vs. Aqueous Buffer Increased Suppresses ionization of nitrous acid, increasing the concentration of the active nitrosating species. jst.go.jp
Aqueous systems with organic co-solvents (e.g., 25% Acetonitrile) Increased Increases concentration of nitrous acid compared to buffer alone. jst.go.jp
Aprotic Solvents Can facilitate rearrangement Lewis acid catalysts can be used in aprotic solvents for related reactions. sci-hub.se

Alternative and Non-Conventional Nitrosation Methodologies

Beyond traditional nitrosation approaches that often rely on acidic conditions and nitrite salts, alternative methods offer milder conditions, improved safety profiles, and unique reactivity. These non-conventional methodologies are pivotal for synthesizing complex or sensitive N-nitroso compounds like N-Nitrosomethyl-(2-tosyloxyethyl) amine.

Electrochemical N-Nitrosation

Electrochemical synthesis represents a modern and green alternative for the N-nitrosation of secondary amines. nih.govcardiff.ac.uk This technique avoids the need for harsh chemical nitrosating agents, often replacing them with electricity to drive the reaction. bohrium.comresearchgate.net

Recent advancements have highlighted the use of flow electrochemistry for the synthesis of N-nitroso compounds from their corresponding secondary amines. nih.govbohrium.com In a typical setup, a solution of the secondary amine precursor, in this case, methyl-(2-tosyloxyethyl) amine, in a solvent like acetonitrile, and an aqueous solution of a simple nitrite salt, such as sodium nitrite (NaNO₂), are pumped through an electrochemical reactor. cardiff.ac.uk The process often utilizes an undivided cell with graphite (B72142) and nickel electrodes. cardiff.ac.ukbohrium.com

The core of the method involves the anodic oxidation of the nitrite ion (NO₂⁻) to generate nitrogen monoxide (•NO) radicals. researchgate.net These radicals can then lead to the formation of the nitrosating agent in situ. This approach is advantageous as it can be performed at ambient temperatures and often eliminates the need for supporting electrolytes or strong acids, which might otherwise degrade the tosylate group in the target molecule. cardiff.ac.ukresearchgate.net Yields for various N-nitrosamines using this method have been reported to be as high as 99%. nih.govbohrium.com

Another electrochemical approach employs nitromethane (B149229) (CH₃NO₂) as the nitrosating reagent under metal-free and oxidant-free conditions, further broadening the scope of electrochemical N-nitrosation. rsc.org

Table 1: Key Parameters in Electrochemical N-Nitrosation of Secondary Amines

ParameterDescriptionExample ConditionSource
Nitrosating Source The chemical species that provides the nitroso group.Sodium nitrite (NaNO₂) or Nitromethane (CH₃NO₂) nih.gov, rsc.org
Solvent System The medium in which the reaction is conducted.Acetonitrile/Water nih.gov, bohrium.com
Electrodes Materials used for the anode and cathode.Graphite (Anode), Nickel (Cathode) bohrium.com, cardiff.ac.uk
Reaction Conditions Temperature, current, and flow rate.Ambient temperature, constant current (e.g., 50 mA) cardiff.ac.uk
Advantages Benefits over traditional methods.Mild conditions, no strong acids, high yields, green chemistry. bohrium.com, researchgate.net
Transnitrosation Reactions for N-Nitroso Group Transfer

Transnitrosation is a chemical reaction involving the transfer of a nitroso (NO) group from one molecule (the NO donor) to another (the NO acceptor). nih.govrsc.org While extensively studied in biological systems, particularly with S-nitrosothiols (RSNOs), the principle can be applied to organic synthesis. nih.govnih.gov This method allows for the formation of N-nitrosamines under potentially neutral or physiological pH conditions. nih.gov

The mechanism of transnitrosation from an S-nitrosothiol to an amine is believed to proceed via nucleophilic attack of the amine on the nitroso-nitrogen of the S-nitrosothiol. rsc.org The efficiency of this transfer can be influenced by several factors, including the pKa of the accepting amine and the electrophilicity of the nitrosylating agent. nih.gov Electron-withdrawing groups on the NO-donor can promote the reaction. rsc.org

For the synthesis of this compound, a suitable NO-donor would be required to react with the precursor amine, methyl-(2-tosyloxyethyl)amine. Potential donors could include N-nitrososulfonamides or other activated N-nitroso compounds, which have been shown to be effective for transnitrosation under mild conditions. organic-chemistry.org

Table 2: Examples of N-Nitroso Group Donors for Transnitrosation

NO-Donor ClassSpecific ExampleKey FeaturesSource
S-Nitrosothiols S-Nitroso-N-acetylpenicillamine (SNAP)Readily transfers NO group to thiols; mechanism involves thiolate anion attack. rsc.org
N-Nitrosoindoles N/ACan transfer nitroso groups to nucleophilic sites on purine (B94841) bases at physiological pH. nih.gov
N-Nitrososulfonamides N/ACan be used as a chemical reagent for transnitrosation under mild experimental conditions. organic-chemistry.org
tert-Butyl nitrite (TBN) tert-Butyl nitriteEfficient for N-nitrosation under solvent-, metal-, and acid-free conditions. rsc.org

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of this compound and its synthetic intermediates are crucial for obtaining a product with high purity, suitable for accurate characterization. The reactive nature of the nitroso functional group and the potential sensitivity of the tosylate moiety necessitate carefully chosen purification methods. aquigenbio.com

Common laboratory techniques for purification include:

Column Chromatography: This is a standard and widely used method for separating organic compounds. aquigenbio.com For N-nitrosamines, silica (B1680970) gel is often used as the stationary phase, with a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) chosen to effectively separate the desired product from unreacted starting materials and byproducts. bohrium.com

Recrystallization: If the final product or a key intermediate is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.

In-line Acidic Extraction: For syntheses conducted in flow chemistry systems, such as electrochemical nitrosation, in-line purification can be integrated. nih.govresearchgate.net This involves passing the reaction mixture through a system that uses an acidic solution to extract and separate the product. researchgate.net

Thermal Decomposition: In some industrial contexts, N-nitroso compounds can be removed from a product mixture by heating it to a temperature at which the nitrosamine decomposes, but the desired compound remains stable. google.com The applicability of this method would depend on the relative thermal stabilities of this compound and any impurities.

Azeotropic Distillation: This technique can be used to separate N-nitroso compounds from a reaction mixture by distillation with another substance, such as steam, forming an azeotrope. This is particularly useful for removing lower molecular weight nitrosamines. google.com

Characterization of the purified product is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity. aquigenbio.com

Table 3: Summary of Purification Techniques

TechniquePrincipleApplicability for this compoundSource
Column Chromatography Differential adsorption of components onto a stationary phase.Primary method for purifying the final product and intermediates from reaction mixtures. bohrium.com, aquigenbio.com
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Applicable if the target compound or its intermediates are crystalline solids. aquigenbio.com
In-line Acidic Extraction Liquid-liquid extraction integrated into a flow synthesis setup.Potentially useful for continuous electrochemical synthesis processes. nih.gov, researchgate.net
Thermal Decomposition Selective decomposition of N-nitroso impurities at elevated temperatures.Dependent on the thermal stability profile of the target compound versus impurities. google.com

Mechanistic Investigations of N Nitrosomethyl 2 Tosyloxyethyl Amine Reactivity

Electrophilic Activation Pathways and Alkylating Species Formation

The reactivity of N-nitrosamines is frequently initiated through an activation process that converts the relatively stable parent molecule into a potent electrophile. This transformation is a critical step, as it generates the species responsible for alkylating biological nucleophiles.

A predominant pathway for the bioactivation of N-nitrosamines is enzymatic alpha-hydroxylation. acs.orgnih.govpnas.orgresearchgate.net This process is primarily mediated by cytochrome P450 (CYP) enzymes, a superfamily of hemeproteins involved in the metabolism of a wide array of xenobiotics. nih.govfrontiersin.orgimpactfactor.orgnih.govacs.org The reaction involves the oxidation of a carbon atom positioned alpha (α) to the N-nitroso group. acs.orgresearchgate.net

The initial product of this enzymatic reaction is an α-hydroxynitrosamine. acs.orgdatapdf.com This intermediate is characteristically unstable and undergoes spontaneous, non-enzymatic decomposition. acs.orgpnas.org The generally accepted mechanism involves the following steps:

Spontaneous Decomposition: The resulting α-hydroxynitrosamine is unstable and breaks down. acs.orgdatapdf.com

Formation of Intermediates: The decomposition releases a carbonyl compound (an aldehyde or ketone) and a monoalkylnitrosamine. acs.org The monoalkylnitrosamine is also transient and rapidly rearranges. acs.org

This α-hydroxylation pathway is considered a crucial activation route for many carcinogenic nitrosamines, as it directly leads to the formation of highly reactive electrophilic species. pnas.orgnih.gov Although it is a general mechanism, its efficiency can be influenced by the specific structure of the nitrosamine (B1359907), with factors like steric hindrance at the α-carbon potentially inhibiting the reaction. acs.orgnih.gov

Following α-hydroxylation, the decomposition cascade of the unstable α-hydroxynitrosamine proceeds to generate even more reactive intermediates. The transient monoalkylnitrosamine formed after the release of a carbonyl compound undergoes a prototropic shift, leading to the formation of an alkyldiazohydroxide. nih.gov This species, in turn, is a precursor to a highly electrophilic alkyldiazonium ion. acs.orgdatapdf.comnih.gov

The formation of the diazonium ion is a pivotal event in the activation pathway. researchgate.netnih.gov Alkanediazonium ions are exceptionally unstable and readily decompose, releasing molecular nitrogen (N₂), a thermodynamically very stable molecule. orgoreview.com This decomposition results in the formation of a carbocation. nih.govorgoreview.com

The reaction sequence can be summarized as:

α-Hydroxynitrosamine → [Monoalkylnitrosamine + Carbonyl Compound] → Alkyldiazohydroxide → Alkyldiazonium Ion → Carbocation + N₂

This carbocation is the ultimate alkylating agent, a powerful electrophile capable of reacting with various cellular nucleophiles. nih.gov The generation of these reactive intermediates is not limited to metabolic activation. Primary amines, for example, react with nitrosating agents to form short-lived, highly reactive diazonium ions that decompose via similar pathways. europa.eu The instability of aliphatic diazonium salts means they typically cannot be isolated and react immediately upon formation. orgoreview.com

The structure of N-Nitrosomethyl-(2-tosyloxyethyl)amine contains a p-toluenesulfonyloxy (tosyloxy or OTs) group, which is known to be an excellent leaving group in nucleophilic substitution reactions. masterorganicchemistry.comaklectures.comlibretexts.orgpitt.edu A good leaving group is a species that can detach from a molecule with its bonding electrons and remain stable in solution. The stability of the tosylate anion (TsO⁻) arises from the delocalization of its negative charge across three oxygen atoms via resonance, making it the conjugate base of a strong acid (p-toluenesulfonic acid) and therefore a weak base. masterorganicchemistry.comaklectures.com

The presence of this highly effective leaving group on the ethyl chain introduces a chemical reactivity pathway that is independent of the enzymatic α-hydroxylation. The molecule can undergo direct nucleophilic substitution or elimination reactions, where the tosyloxy group is displaced. This intrinsic reactivity means that N-Nitrosomethyl-(2-tosyloxyethyl)amine can act as an alkylating agent without prior metabolic activation. datapdf.comevitachem.com

Research on related compounds has shown that tosylates of hydroxylated nitrosamines are mutagenic without enzymatic activation, suggesting they can directly form reactive electrophiles. datapdf.com The reactivity of a leaving group significantly impacts reaction kinetics. In comparable chemical systems, the rate of nucleophilic substitution can vary dramatically depending on the leaving group.

Table 1: Comparative Reactivity of Common Leaving Groups

Leaving Group Abbreviation Relative Reactivity
Trifluoromethanesulfonate (B1224126) OTf Excellent
p-Toluenesulfonate (Tosyl) * OTs Excellent
Methanesulfonate (Mesyl) OMs Excellent
Iodide I Good
Bromide Br Good
Chloride Cl Moderate
Hydroxide (B78521) OH Poor

*Leaving group present in N-Nitrosomethyl-(2-tosyloxyethyl)amine. This table illustrates the high reactivity conferred by the tosylate group compared to others, particularly the hydroxyl group from which it is often derived. masterorganicchemistry.compitt.eduacs.org

This built-in reactivity due to the tosyloxy group suggests that the decomposition kinetics of N-Nitrosomethyl-(2-tosyloxyethyl)amine will be significantly influenced by direct displacement reactions, competing with the metabolic activation pathway at the methyl group.

Nucleophilic Attack and Subsequent Transformation Mechanisms

Once reactive electrophilic species are formed from N-Nitrosomethyl-(2-tosyloxyethyl)amine, either through metabolic activation or via direct reactions involving the tosyloxy group, they are susceptible to attack by nucleophiles. The specific pathways of these subsequent transformations are governed by a variety of factors.

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties and reactivity, play a crucial role in directing the transformation mechanisms of nitrosamines and their intermediates. These effects are distinct from purely steric or electronic effects and arise from the geometric constraints on orbital overlap.

In nitrosamine chemistry, one key stereoelectronic consideration is the conformation around the N-N bond, which has a significant barrier to rotation. cdnsciencepub.com This can lead to different environments for the α-protons, influencing their accessibility for enzymatic hydroxylation.

Furthermore, in reactions involving intermediates, stereoelectronic control can dictate the stereochemical outcome. For instance, studies on the reactions of nitrosopiperidine carbanions have shown a strong preference for axial attack by electrophiles. cdnsciencepub.com This high stereoselectivity is attributed to stereoelectronic control, where the transition state is stabilized when the attacking electrophile's trajectory is anti-periplanar to the nitrogen lone pair orbital, rather than purely steric hindrance. cdnsciencepub.com While these studies are on cyclic systems, the underlying principles apply. The preferred trajectory of a nucleophile attacking the carbocation generated from N-Nitrosomethyl-(2-tosyloxyethyl)amine, or attacking the carbon bearing the tosyloxy group, will be influenced by the orientation of adjacent bonds and orbitals to maximize stability in the transition state.

The chemical environment, including the solvent and the presence of catalysts, can profoundly affect the reaction mechanisms of N-Nitrosomethyl-(2-tosyloxyethyl)amine and its intermediates.

Solvent Effects: The choice of solvent can influence reaction rates and even alter the products formed.

Polarity: Polar solvents can stabilize charged intermediates and transition states, such as the diazonium ion and the carbocation, potentially accelerating reactions that proceed through these species.

pH: The acidity or basicity of the medium is critical. The formation of nitrosamines via nitrosating agents like N₂O₃ is highly dependent on pH, typically being more favorable under acidic conditions. europa.eu Conversely, the decomposition of nitrosamines can also be acid-catalyzed. sci-hub.senih.gov The photolytic decomposition of nitrosamines also shows a strong pH dependence. nih.govacs.org

Solvent Cage Effects: In solution, the surrounding solvent molecules can form a "cage" around reactive species. This can promote the recombination of radicals formed during photolysis, leading to lower quantum yields for decomposition in solution compared to the gas phase. nih.govacs.org

Catalytic Effects: Various substances can catalyze the formation or decomposition of nitrosamines.

Nucleophilic Catalysis: The decomposition (denitrosation) of nitrosamines in acidic media can be accelerated by nucleophiles like bromide and thiocyanate (B1210189). nih.gov

Enzymatic Catalysis: As discussed in section 3.1.1, CYP P450 enzymes are the primary catalysts for the metabolic activation of nitrosamines. nih.gov

General Catalysis: Other species can also promote nitrosamine formation. For example, formaldehyde (B43269) and other carbonyl compounds have been shown to catalyze the nitrosation of secondary amines, potentially via the formation of an intermediate iminium ion. nih.govmtu.edu Thiocyanate, found in human saliva, is a particularly effective catalyst for nitrosamine formation. nih.gov

Table 2: Summary of Environmental Effects on Nitrosamine Reactivity

Factor Effect Mechanism/Example References
Solvent Polarity Influences reaction rates Stabilization of charged intermediates (e.g., diazonium ions). acs.org
Solvent pH Alters reaction pathways and rates Acid catalysis of nitrosamine formation and decomposition. europa.eusci-hub.senih.govacs.org

| Catalysts | Accelerate reactions | Enzymatic (CYP P450), nucleophilic (thiocyanate, halides), or chemical (formaldehyde). | nih.govnih.govnih.govnih.gov |

These factors collectively determine the fate of N-Nitrosomethyl-(2-tosyloxyethyl)amine in a given chemical or biological system, influencing whether it undergoes metabolic activation, direct nucleophilic substitution, or other transformations.

Kinetic and Thermodynamic Profiling of Reaction Networks

Specific reaction rate constants for the decomposition and alkylation pathways of N-Nitrosomethyl-(2-tosyloxyethyl)amine have not been reported in the literature. The decomposition of this molecule is expected to be initiated by the intramolecular cyclization involving the nitrosamino group and the tosyloxyethyl side chain. This is a distinct mechanism from the metabolic α-hydroxylation pathway that is often studied for the activation of carcinogenic nitrosamines like N-nitrosodimethylamine (NDMA). acs.orgnih.gov

The reactivity of N-nitrosamines is known to be significantly influenced by their structure. For instance, in the context of nitrosamine formation (nitrosation), second-order rate constants for the reaction of various secondary amines with the nitrosating agent N₂O₃ are in the range of 10⁷ to 10⁸ M⁻¹s⁻¹. nih.gov While this pertains to the formation and not the decomposition of nitrosamines, it illustrates the high reactivity of the nitrosamine functional group.

The decomposition of N-Nitrosomethyl-(2-tosyloxyethyl)amine is likely to proceed via an intramolecular nucleophilic attack of the nitroso-oxygen onto the β-carbon, facilitated by the excellent leaving group character of the tosylate anion. This would form a cyclic intermediate, a dihydrooxadiazolium ion. Such intermediates are known to be reactive towards nucleophiles. The rate of this initial decomposition step would be dependent on factors such as the solvent polarity and the temperature. In the absence of specific data, a data table for analogous, but distinct, nitrosamine reactions is presented for context.

Interactive Data Table: Reaction Rate Data for Analogous Nitrosamine Processes

Nitrosamine ProcessCompoundRate Constant (Unit)ConditionsNote
Nitrosation N-Nitrosodimethylamine (NDMA) formation2.3 x 10⁷ - 2.1 x 10⁸ (M⁻¹s⁻¹)Reaction of secondary amines with N₂O₃Illustrates reactivity of the functional group in formation, not decomposition. nih.gov
Photolytic Decomposition N-Nitrosodimethylamine (NDMA)Follows first-order kinetics at low concentrations (<0.1 mM)Aqueous solution, UV irradiationMechanism is photolytic, not thermal decomposition. nih.gov
Decomposition of N-Nitrosomethyl-(2-tosyloxyethyl)amine N-Nitrosomethyl-(2-tosyloxyethyl)amineData not availableNot applicableSpecific kinetic data for the thermal decomposition and alkylation are not available in the literature.

The energy barriers and the structure of the transition states for the key steps in the reaction of N-Nitrosomethyl-(2-tosyloxyethyl)amine would provide a detailed map of the reaction coordinates. Computational chemistry, through methods like Density Functional Theory (DFT), is a powerful tool for elucidating such parameters. e3s-conferences.org While specific calculations for N-Nitrosomethyl-(2-tosyloxyethyl)amine are not published, analysis of related systems offers valuable insights.

A fundamental energy barrier in nitrosamine chemistry is the rotation around the N-N bond, which has significant double bond character. For NDMA, this barrier is approximately 23 kcal/mol. nih.gov This indicates a high degree of stability for the planar geometry of the nitrosamino group.

For the decomposition of N-Nitrosomethyl-(2-tosyloxyethyl)amine, the key step is the proposed intramolecular cyclization. This would proceed through a transition state where the nitroso-oxygen is forming a bond with the β-carbon, and the C-O bond of the tosyloxy group is breaking. The energy barrier for this step is expected to be significantly lower than for nitrosamines lacking such a β-leaving group, due to the anchimeric assistance provided by the neighboring group participation.

Computational studies on the metabolic activation of other nitrosamines, such as NDMA and N-nitrosopiperidine (NPIP), have calculated activation free energies for their decomposition following α-hydroxylation to be in the range of 25-27 kcal/mol. frontiersin.org The subsequent decomposition of the resulting diazonium ion to a carbocation can have a very low barrier. frontiersin.org It is important to note that this activation mechanism is different from the intramolecular pathway expected for N-Nitrosomethyl-(2-tosyloxyethyl)amine. Transition state calculations for cyclization reactions in natural product synthesis demonstrate the utility of these methods in predicting reaction feasibility and stereochemical outcomes. e3s-conferences.org

Interactive Data Table: Energy Barriers for Analogous Nitrosamine Processes

ProcessCompound/SystemCalculated Energy Barrier (kcal/mol)Computational MethodNote
N-N Bond Rotation N-Nitrosodimethylamine (NDMA)~23Experimental (NMR)Fundamental property of the nitrosamino group. nih.gov
Decomposition after α-hydroxylation N-Nitrosodimethylamine (NDMA)25.1DFTRepresents a metabolic activation pathway, not direct chemical decomposition. frontiersin.org
Decomposition after α-hydroxylation N-Nitrosopiperidine (NPIP)27.1DFTRepresents a metabolic activation pathway, not direct chemical decomposition. frontiersin.org
Intramolecular Cyclization N-Nitrosomethyl-(2-tosyloxyethyl)amineData not availableNot applicableNo specific transition state analysis is available in the literature.

Reactivity and Synthetic Transformations Utilizing N Nitrosomethyl 2 Tosyloxyethyl Amine

Alkylation Reactions in Organic Synthesis

N-Nitrosomethyl-(2-tosyloxyethyl)amine serves as a potent alkylating agent, capable of introducing a methyl or a 2-(N-methyl-N-nitrosoamino)ethyl group into a variety of nucleophilic substrates. The primary mode of action involves the nucleophilic substitution of the tosylate group. However, the reactivity is significantly influenced by the neighboring N-nitroso group, which can participate in the reaction, leading to distinct mechanistic pathways.

Reaction with Diverse Classes of Nucleophiles

The electrophilic nature of the carbon bearing the tosylate group makes N-Nitrosomethyl-(2-tosyloxyethyl)amine susceptible to attack by a wide range of nucleophiles. The outcome of these reactions is largely dictated by the nature of the nucleophile and the reaction conditions.

While specific studies detailing the reaction of N-Nitrosomethyl-(2-tosyloxyethyl)amine with a broad range of carbon-centered nucleophiles are not extensively documented in readily available literature, its behavior as an alkylating agent suggests it would react with stabilized carbanions. Such nucleophiles, including enolates derived from ketones, esters, and other carbonyl compounds, as well as organometallic reagents, would be expected to displace the tosylate group to form a new carbon-carbon bond. The general transformation can be represented as follows:

Enolates: Reaction with an enolate would lead to the formation of a β-(N-methyl-N-nitrosoamino)ethyl substituted carbonyl compound.

Organometallic Reagents: Reagents such as Grignard reagents or organocuprates could potentially couple with the electrophilic center, although side reactions may occur due to the presence of the nitrosamine (B1359907) functionality.

Nitrogen-containing compounds, with their inherent nucleophilicity, are expected to react readily with N-Nitrosomethyl-(2-tosyloxyethyl)amine. Primary and secondary amines, for instance, can be alkylated to yield the corresponding more substituted amines. This reaction, however, can be complicated by the potential for over-alkylation, a common issue in the N-alkylation of amines. The reaction would proceed via a standard SN2 mechanism, where the lone pair of the nitrogen atom attacks the carbon bearing the tosylate, leading to the formation of a new carbon-nitrogen bond.

Oxygen-centered nucleophiles, such as alkoxides and phenoxides, are also anticipated to react with N-Nitrosomethyl-(2-tosyloxyethyl)amine to form ethers. The reaction would involve the displacement of the tosylate group by the oxygen nucleophile. A notable example of a reaction with an oxygen-centered nucleophile is acetolysis, which has been studied for a related compound, (S)-N-methyl-N-nitroso-2-(tosyloxy)-propylamine. In this reaction, the acetate ion acts as the nucleophile. unl.edu

Nucleophile ClassExample NucleophileExpected Product Structure
Carbon-CenteredKetone EnolateR-CO-CH(CH₂CH₂N(CH₃)NO)-R'
Nitrogen-CenteredSecondary Amine (R₂NH)R₂N⁺H-CH₂CH₂N(CH₃)NO TsO⁻
Oxygen-CenteredAcetate (AcO⁻)AcO-CH₂CH₂N(CH₃)NO

Regioselectivity and Stereoselectivity in Alkylation Processes

The regioselectivity of alkylation with N-Nitrosomethyl-(2-tosyloxyethyl)amine is directed by the tosylate group, making the carbon atom to which it is attached the primary site of nucleophilic attack.

Rearrangement Reactions and Cyclization Pathways

As alluded to in the discussion of stereoselectivity, N-Nitrosomethyl-(2-tosyloxyethyl)amine and related β-substituted nitrosamines are prone to intramolecular cyclization. This is a key feature of their reactivity. The process is initiated by the nucleophilic participation of the oxygen atom of the N-nitroso group, which attacks the electrophilic carbon bearing the tosylate leaving group. unl.edunih.gov

The formation of such electrophilic oxadiazolium ions is a recognized pathway in the chemistry of β-oxidized nitrosamines. nih.gov This intramolecular transformation activates the molecule for nucleophilic attack and governs the stereochemical outcome of the reaction.

Article on N-Nitrosomethyl-(2-tosyloxyethyl)amine Remains Elusive in Scientific Literature

Despite extensive searches of chemical databases and scholarly articles, detailed information regarding the reactivity and synthetic transformations of the chemical compound N-Nitrosomethyl-(2-tosyloxyethyl)amine is not available in the public domain. As a result, a comprehensive article focusing on its specific intramolecular rearrangements, cycloaddition reactions, and controlled degradation for synthetic utility cannot be generated at this time.

The inquiry sought to detail specific aspects of the compound's chemical behavior, structured around the following outline:

Controlled Degradation and Controlled Product Formation Studies (focus on synthetic utility)

While general information on the reactivity of N-nitroso compounds is well-documented, specific research findings, including data tables and detailed experimental results for N-Nitrosomethyl-(2-tosyloxyethyl)amine, are absent from the surveyed literature. N-nitroso compounds are a known class of organic molecules characterized by the N-N=O functional group. Their chemistry is diverse, encompassing a range of reactions that are often influenced by the substituents attached to the nitrogen atom. The tosyloxy group (-OTs) is an excellent leaving group in nucleophilic substitution and elimination reactions, and its presence in a molecule like N-Nitrosomethyl-(2-tosyloxyethyl)amine would be expected to confer significant reactivity.

Conceptually, the presence of both a nitrosamine and a tosyloxy group in the same molecule suggests the potential for interesting intramolecular reactions. For instance, the nitrogen or oxygen atoms of the nitroso group could potentially act as internal nucleophiles, displacing the tosyloxy group to form cyclic products. However, without experimental data, any discussion of such transformations remains speculative.

Similarly, while nitrosamines can participate in various chemical transformations, specific examples of cycloaddition reactions directly involving the nitrosamine moiety of N-Nitrosomethyl-(2-tosyloxyethyl)amine have not been reported. Likewise, studies on its controlled degradation for specific synthetic outcomes are not described in the available scientific literature.

One study on a related compound, tosylated N-nitrosobis(2-hydroxypropyl)amine, indicated that such molecules can act as alkylating agents. This suggests that N-Nitrosomethyl-(2-tosyloxyethyl)amine might also exhibit alkylating properties, but specific studies to confirm and characterize this behavior are lacking.

Advanced Analytical Methodologies for Mechanistic and Synthetic Studies

Spectroscopic Techniques for In Situ Reaction Monitoring

In situ spectroscopic methods are indispensable for observing reactions as they happen, providing direct evidence for proposed mechanistic pathways without the need for isolating unstable intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for tracking the progress of reactions in solution and identifying the structure of intermediates and final products. For reactions involving N-Nitrosomethyl-(2-tosyloxyethyl)amine, ¹H and ¹³C NMR can monitor the disappearance of starting material and the appearance of products by observing changes in chemical shifts and coupling constants.

The use of hyperpolarized ¹⁵N NMR, a technique that dramatically enhances signal intensity, is particularly relevant for studying nitrosamines. nih.gov This method allows for real-time monitoring of reactions involving ¹⁵N-labeled compounds, providing detailed insight into reaction kinetics and the formation of nitrogen-containing intermediates, such as diazonium salts, which could be relevant in the decomposition pathways of N-Nitrosomethyl-(2-tosyloxyethyl)amine. nih.gov For instance, monitoring the characteristic ¹⁵N chemical shifts could confirm the integrity of the nitroso group or detect its transformation or cleavage during a reaction.

Table 1: Postulated ¹H NMR Spectral Data for N-Nitrosomethyl-(2-tosyloxyethyl)amine and Potential Intermediates Note: These are estimated values and can vary based on solvent and other experimental conditions.

Compound/Intermediate Proton Estimated Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-Nitrosomethyl-(2-tosyloxyethyl)amine -CH₃ (Nitroso) 3.1 - 3.8 (syn/anti isomers) s N/A
-N-CH₂- 3.9 - 4.1 t ~5-6
-CH₂-O- 4.3 - 4.5 t ~5-6
-CH₃ (Tosyl) 2.4 s N/A
Aromatic (Tosyl) 7.4 (d), 7.8 (d) d ~8
Intermediate: Ethylene (B1197577) Glycol Monotosylate -CH₂-OH 3.7 t ~5
-CH₂-O- 4.2 t ~5
Product: Methylamine (B109427) -CH₃ 2.5 s N/A

Mass spectrometry (MS) is a highly sensitive technique crucial for identifying compounds by their mass-to-charge ratio (m/z). It is particularly useful for detecting trace-level products and characterizing reactive intermediates formed during chemical transformations. The mass spectra of N-nitroso compounds have been studied extensively, revealing characteristic fragmentation patterns. osti.govnih.gov

For aliphatic nitrosamines, common fragmentation includes the loss of the nitroso group (•NO, 30 Da) or a hydroxyl radical (•OH, 17 Da), as well as alpha-cleavage adjacent to the nitrogen atom. nih.gov In the case of N-Nitrosomethyl-(2-tosyloxyethyl)amine, mass spectrometry could be used to:

Confirm the mass of the parent molecule.

Identify key fragments that provide structural information, such as the loss of the tosylate group (TsO⁻, 171 Da) or cleavage of the ethyl chain.

Detect reaction products by coupling the mass spectrometer to a chromatographic system (LC-MS or GC-MS).

Table 2: Predicted Mass Spectral Fragmentation for N-Nitrosomethyl-(2-tosyloxyethyl)amine Based on common fragmentation patterns of N-nitrosamines. osti.govnih.gov

m/z Value Ion Identity Fragmentation Pathway
258 [M]⁺ Molecular Ion
228 [M - NO]⁺ Loss of nitroso radical
103 [CH₃N(NO)CH₂CH₂]⁺ Cleavage of C-O bond
87 [M - OTs]⁺ Loss of tosyloxy group
74 [CH₃N(NO)CH₂]⁺ Alpha-cleavage
42 [CH₂N-CH₃]⁺ Alpha-cleavage fragment
30 [NO]⁺ Nitroso group fragment

Chromatographic Methods for Complex Mixture Separation and Quantification

Chromatographic techniques are essential for separating the individual components of a complex reaction mixture, allowing for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the progress of organic reactions, especially for compounds that are non-volatile or thermally sensitive, such as N-Nitrosomethyl-(2-tosyloxyethyl)amine. By taking aliquots from a reaction mixture at various time points, HPLC analysis can quantify the consumption of reactants and the formation of products. researchgate.net

A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a water/acetonitrile or water/methanol (B129727) gradient. Detection is commonly achieved using a UV detector, as the tosyl group in the target molecule provides a strong chromophore. This method allows for the creation of kinetic profiles for the reaction under investigation. Novel HPLC methods combined with chemiluminescence detection after post-column nitrosation have achieved extremely low detection limits for secondary amines, a technique that could be adapted to study the degradation of nitrosamines back to their precursor amines. nih.gov

Table 3: Typical HPLC Parameters for Nitrosamine (B1359907) Analysis General conditions adaptable for N-Nitrosomethyl-(2-tosyloxyethyl)amine.

Parameter Condition Rationale
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) Good retention and separation for moderately polar organic molecules.
Mobile Phase Acetonitrile/Water or Methanol/Water gradient Allows for the elution of compounds with a range of polarities.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Detection UV at ~230 nm or ~254 nm The aromatic tosyl group provides strong UV absorbance for detection.
Injection Volume 10 - 20 µL Standard volume for analytical HPLC.

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is the method of choice for the analysis of volatile and semi-volatile N-nitrosamines. mac-mod.com While N-Nitrosomethyl-(2-tosyloxyethyl)amine itself is likely not sufficiently volatile for direct GC analysis due to its high molecular weight and polarity, the technique is invaluable for identifying any smaller, more volatile byproducts that may form during its synthesis or decomposition.

For example, if a reaction pathway leads to the formation of smaller volatile nitrosamines like N-nitrosodimethylamine (NDMA), GC-MS would be the ideal method for detection and quantification. nih.govrestek.com Methods for analyzing volatile nitrosamines often involve extraction followed by analysis using a capillary column designed for polar analytes, with detection limits reaching the low µg/kg (ppb) range. nih.govrestek.com

Table 4: GC-MS/MS Conditions for Analysis of Common Volatile Nitrosamines Applicable for detecting potential volatile byproducts. researchgate.netnih.gov

Parameter Condition
Column e.g., DB-624 or similar (30 m x 0.25 mm, 1.4 µm)
Carrier Gas Helium
Injection Mode Splitless or Direct Liquid Injection
Oven Program Temperature gradient (e.g., 40°C hold, ramp to 240°C)
Detector Tandem Mass Spectrometer (MS/MS)
Ionization Mode Electron Impact (EI)
Acquisition Mode Multiple Reaction Monitoring (MRM)

Advanced Techniques for Elucidating Transient Species

The mechanistic study of N-Nitrosomethyl-(2-tosyloxyethyl)amine may involve highly reactive, short-lived intermediates that cannot be observed by conventional NMR or chromatography. The decomposition of nitrosamides and nitrosamines can proceed through various pathways, including acid-catalyzed denitrosation or homolytic bond fission. sci-hub.sersc.org

Elucidating these transient species requires specialized techniques:

Electron Spin Resonance (ESR) Spectroscopy: If the reaction involves radical intermediates, such as those formed by the homolytic cleavage of the N-NO bond, ESR is the primary technique for their direct detection and characterization. sci-hub.se

Stopped-Flow Spectroscopy: This technique allows for the rapid mixing of reactants and immediate spectroscopic measurement (UV-Vis, fluorescence), enabling the study of reaction kinetics on a millisecond timescale. It is ideal for observing the formation and decay of colored or fluorescent transient intermediates.

Computational Chemistry: Quantum mechanical calculations can model reaction pathways, predict the structures and energies of transition states and intermediates, and help interpret experimental data. freethinktech.com For example, computational studies have been used to elucidate the formation mechanism of NDMA from various precursors. freethinktech.com

Transnitrosation Trapping Experiments: The transfer of the nitroso group to a trapping agent (e.g., a secondary amine or thiol) can provide indirect evidence for a denitrosation mechanism. organic-chemistry.org The formation of a new nitrosamine or S-nitrosothiol, which can be detected by HPLC or MS, confirms the lability of the nitroso group on the original compound. organic-chemistry.org

By employing this suite of advanced analytical methods, researchers can construct a detailed picture of the chemical behavior of N-Nitrosomethyl-(2-tosyloxyethyl)amine, from its synthetic preparation to its mechanistic degradation pathways.

Synthetic Applications and Analog Development

Utilization as a Versatile Synthetic Reagent and Building Block

The dual reactivity of N-Nitrosomethyl-(2-tosyloxyethyl)amine, stemming from the electrophilic carbon bearing the tosylate leaving group and the multifaceted reactivity of the nitrosoamine moiety, positions it as a potentially valuable tool for synthetic chemists.

The structure of N-Nitrosomethyl-(2-tosyloxyethyl)amine is well-suited for the construction of various nitrogen-containing heterocyclic systems. The presence of a two-carbon chain attached to a nitrogen atom, equipped with a good leaving group (tosylate), makes it an ideal precursor for cyclization reactions.

One plausible application is in the synthesis of substituted piperazines and morpholines. For instance, reaction with a primary amine could proceed via initial N-alkylation at the tosylated carbon, followed by denitrosation and subsequent intramolecular cyclization. The nitroso group can be removed under various conditions, including reduction or acid-catalyzed denitrosation, to unveil the secondary amine required for ring closure. usu.eduorganic-chemistry.orgnih.gov

Furthermore, the nitrosoamine functionality itself can participate in cycloaddition reactions. N-nitrosamines are known to generate azomethine imines upon treatment with a base, which can then undergo [3+2] cycloaddition with suitable dipolarophiles to afford five-membered heterocyclic rings such as pyrazolidines. nih.gov The tosylate group could be retained in the product for further functionalization.

Table 1: Potential Heterocyclic Systems from N-Nitrosomethyl-(2-tosyloxyethyl)amine

ReactantProposed Reaction PathwayResulting Heterocycle
Primary Amine (R-NH₂)1. N-Alkylation 2. Denitrosation 3. Intramolecular CyclizationN-Substituted Piperazine
Dimerization of in situ generated azomethine imine1. Base-induced elimination 2. [3+3] DimerizationTetrahydro-1,2,4,5-tetrazine
Alkenes/Alkynes1. Formation of azomethine imine 2. [3+2] CycloadditionPyrazolidine/Pyrazoline

Note: The reactivity described in this table is based on the known chemistry of analogous N-nitrosamines and has been extrapolated to N-Nitrosomethyl-(2-tosyloxyethyl)amine.

Beyond simple heterocycles, N-Nitrosomethyl-(2-tosyloxyethyl)amine could serve as a key building block in the assembly of more intricate molecular frameworks. The tosylate group allows for its incorporation into larger molecules via nucleophilic substitution, while the nitrosoamine functionality can be carried through several synthetic steps and transformed at a later stage.

For example, the α-carbon to the nitroso group can be deprotonated with a strong base to form a lithiated species. nih.gov This nucleophilic carbon can then react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds. nih.gov This strategy would allow for the elaboration of the side chain attached to the nitrogen atom, leading to the synthesis of complex amines after a subsequent denitrosation step.

Synthesis and Reactivity of N-Nitrosomethyl-(2-tosyloxyethyl)amine Analogs and Derivatives

The synthetic potential of this scaffold can be significantly expanded by modifying its core structure. The synthesis of analogs and derivatives would allow for a fine-tuning of its reactivity and the introduction of additional functional groups.

The synthesis of N-Nitrosomethyl-(2-tosyloxyethyl)amine would likely begin with the nitrosation of N-methyl-2-aminoethanol to form N-nitrosomethyl-(2-hydroxyethyl)amine. researchgate.net Subsequent reaction with p-toluenesulfonyl chloride in the presence of a base would yield the desired product.

By varying the starting amino alcohol, a wide range of analogs can be prepared. For instance, using different N-alkyl-2-aminoethanols would lead to analogs with different alkyl groups on the nitrogen. Similarly, employing different sulfonyl chlorides (e.g., mesyl chloride, triflyl chloride) would alter the leaving group, thereby modulating the electrophilicity of the terminal carbon.

Table 2: Proposed Analogs of N-Nitrosomethyl-(2-tosyloxyethyl)amine

N-Alkyl GroupLeaving GroupAnalog Name
EthylTosylateN-Nitrosoethyl-(2-tosyloxyethyl)amine
PropylTosylateN-Nitrosopropyl-(2-tosyloxyethyl)amine
MethylMesylateN-Nitrosomethyl-(2-mesyloxyethyl)amine
MethylTriflateN-Nitrosomethyl-(2-triflyloxyethyl)amine

A key aspect in the development of new synthetic reagents is understanding their compatibility with various functional groups. The reactivity of N-nitrosamines is generally tolerant of a range of functionalities. organic-chemistry.org However, the conditions required for some transformations of the nitrosoamine group, such as strong acid or base, may not be compatible with sensitive functional groups elsewhere in the molecule.

For instance, the denitrosation of N-nitrosamines can be achieved under mild, metal-free conditions using reagents like ethanethiol and p-toluenesulfonic acid, which show good tolerance for functional groups such as nitro, nitrile, and ketone. organic-chemistry.org This suggests that analogs of N-Nitrosomethyl-(2-tosyloxyethyl)amine containing these functionalities could be selectively deprotected.

Strategies for Enhancing Selectivity and Efficiency in Chemical Transformations

To maximize the synthetic utility of N-Nitrosomethyl-(2-tosyloxyethyl)amine and its analogs, it is crucial to control the chemoselectivity of their reactions. The presence of multiple reactive sites necessitates careful selection of reaction conditions.

For instance, in reactions with nucleophiles, the outcome can be directed towards either attack at the tosylated carbon or at the nitroso-nitrogen. nih.gov The use of soft nucleophiles would likely favor substitution at the carbon, while hard, organometallic nucleophiles might preferentially attack the nitrogen atom. nih.gov

The choice of solvent and temperature can also play a critical role in directing the reaction pathway. For example, in the formation of azomethine imines for cycloaddition reactions, the choice of base and solvent can influence the stability and reactivity of the dipole.

Emerging Research Directions and Future Perspectives in N Nitrosomethyl 2 Tosyloxyethyl Amine Chemistry

Development of Green and Sustainable Synthetic Routes

The synthesis of N-nitrosamines, including N-Nitrosomethyl-(2-tosyloxyethyl)amine, has traditionally involved methods that may not align with modern principles of green chemistry. Recognizing this, a significant research thrust is the development of more environmentally benign and sustainable synthetic pathways.

One promising approach is the adoption of solvent-free reaction conditions . rsc.orgrsc.org The elimination of volatile and often toxic organic solvents not only reduces environmental pollution but can also lead to higher yields and more cost-effective processes. rsc.org For instance, the use of tert-butyl nitrite (B80452) (TBN) has been reported as an efficient reagent for the N-nitrosation of secondary amines under solvent-, metal-, and acid-free conditions. rsc.org This method demonstrates broad substrate scope and excellent yields, with the added benefit of being compatible with sensitive functional groups. rsc.org Such a methodology could potentially be adapted for the synthesis of N-Nitrosomethyl-(2-tosyloxyethyl)amine, minimizing waste and exposure risks. rsc.org

Another key area of development is the implementation of flow chemistry . asymchem.comcomchart.compharmtech.comnih.govchemanager-online.com Continuous flow reactors offer significant advantages over traditional batch processing, particularly for hazardous reactions. comchart.compharmtech.com The small reaction volumes and high surface-area-to-volume ratios in microreactors enhance heat and mass transfer, allowing for precise control over reaction parameters and minimizing the risk of runaway reactions. comchart.comchemanager-online.com For a compound like N-Nitrosomethyl-(2-tosyloxyethyl)amine, which contains a reactive tosyloxy leaving group and a potentially hazardous nitrosamine (B1359907) moiety, flow chemistry presents a pathway to safer and more efficient production. asymchem.comnih.gov This technology also facilitates the in-situ generation and immediate consumption of unstable intermediates, further enhancing safety. nih.gov

The principles of green chemistry also emphasize minimizing energy requirements. researchgate.net Microwave-assisted synthesis, which can accelerate reaction rates and improve yields, is another avenue being explored for the synthesis of nitro and nitroso compounds. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for N-Nitrosamines

FeatureTraditional Batch SynthesisGreen Synthetic Routes (Flow Chemistry, Solvent-Free)
Solvent Use Often requires large volumes of volatile organic solvents.Minimal or no solvent required, reducing waste and environmental impact. rsc.orgrsc.org
Safety Higher risk of thermal runaways and exposure to hazardous materials.Intrinsically safer due to small reaction volumes and better process control. comchart.compharmtech.com
Efficiency Can have lower yields and require complex purification.Often leads to higher yields, better selectivity, and easier automation. rsc.orgcomchart.com
Energy Consumption May require prolonged heating or cooling of large reaction masses.Can be more energy-efficient, especially with techniques like microwave heating. researchgate.net
Waste Generation Generates significant solvent and byproduct waste.Significantly reduces waste streams, aligning with atom economy principles. rsc.org

Application of Machine Learning and AI in Predicting Reactivity and Designing Novel Analogs

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of new compounds with desired characteristics. nih.gov For N-nitrosamines, these computational tools are particularly valuable for assessing potential toxicity and guiding the synthesis of novel analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling has been a cornerstone in predicting the biological activity of chemical compounds. nih.govnih.govmdpi.comsciforum.net For N-nitroso compounds, QSAR models are being developed to predict their carcinogenic potency. nih.govnih.govsciforum.net These models utilize a variety of molecular descriptors, including constitutional, topological, and quantum-chemical parameters, to establish a mathematical relationship between the chemical structure and its biological effect. nih.govnih.gov For instance, studies have shown that descriptors related to hydrophobicity, electrostatic interactions, and molecular size are important for predicting the toxicity of nitroaromatic compounds, a related class of chemicals. mdpi.com

More advanced machine learning algorithms , such as support vector machines (SVM) and neural networks, are being employed to build more accurate and predictive models for the carcinogenicity of N-nitroso compounds. nih.govbiorxiv.org These models can achieve high prediction accuracies, aiding in the early-stage risk assessment of new N-nitrosamine analogs. nih.govbiorxiv.org For a compound like N-Nitrosomethyl-(2-tosyloxyethyl)amine, such models could predict its potential mutagenicity and guide the design of safer alternatives by modifying its structural features. nih.gov

Beyond toxicity prediction, AI and ML are also being used for the in silico prediction of reaction pathways and product formation . nih.govjst.go.jp Software based on expert knowledge can predict the degradation pathways of pharmaceuticals and the potential for N-nitrosamine formation. nih.govjst.go.jp This predictive capability is crucial for identifying potential risks in synthetic routes and for designing novel analogs of N-Nitrosomethyl-(2-tosyloxyethyl)amine with altered reactivity profiles. acs.org Quantum chemical calculations, often used in conjunction with ML models, provide detailed insights into the mechanisms of activation for N-nitrosamines, helping to understand the electronic and steric factors that influence their reactivity. acs.orgusp.orgfrontiersin.org

Table 2: Machine Learning Models in Nitrosamine Research

Model TypeApplicationPredicted PropertyRelevance to N-Nitrosomethyl-(2-tosyloxyethyl)amine
QSAR Toxicity PredictionCarcinogenic Potency (TD50) nih.govnih.govsciforum.netEarly-stage hazard identification and risk assessment.
Support Vector Machines (SVM) Carcinogenicity ClassificationCarcinogenic/Non-carcinogenic nih.govbiorxiv.orgPrioritizing synthetic targets and guiding analog design towards reduced toxicity.
Neural Networks Toxicity PredictionCarcinogenicity nih.govBuilding robust predictive models for a wide range of nitrosamine structures.
Expert Systems Reaction Pathway PredictionFormation of N-nitrosamines from precursors nih.govjst.go.jpIdentifying potential side reactions and impurities in the synthesis of the target compound.
Quantum Chemistry (DFT) Reactivity AnalysisActivation energies, reaction mechanisms acs.orgmtu.eduUnderstanding the fundamental reactivity and potential biological interactions.

Advanced In Situ Characterization Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic processes and controlling product outcomes. Advanced in situ characterization techniques that allow for real-time monitoring of chemical reactions are becoming indispensable tools in the study of N-nitrosamine chemistry.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for tracking the concentration of reactants, intermediates, and products throughout a reaction. mt.comnih.govedinst.comspecac.comresearchgate.net By providing a continuous stream of data, in situ FTIR enables the elucidation of reaction kinetics, pathways, and the influence of various reaction parameters. mt.com This is particularly useful for studying the synthesis of N-Nitrosomethyl-(2-tosyloxyethyl)amine, as it would allow for the direct observation of the formation of the N-nitroso group and the consumption of the starting amine. This technique is also valuable for studying catalytic reactions, providing insights into the behavior of species adsorbed on a catalyst surface. specac.comresearchgate.net

In situ Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about the molecules present in a reaction mixture. rsc.orgnumberanalytics.comrsc.orgiastate.edumagritek.com Flow NMR, where the reaction mixture is continuously circulated through the NMR spectrometer, is particularly well-suited for real-time reaction monitoring. rsc.org This technique is non-invasive and can provide quantitative data on the concentrations of various species, making it ideal for kinetic studies and for identifying transient intermediates that might be missed by offline analysis methods. numberanalytics.comiastate.edumagritek.com The application of in situ NMR to the synthesis of N-Nitrosomethyl-(2-tosyloxyethyl)amine could provide a wealth of information about the reaction mechanism and help to optimize reaction conditions for improved yield and purity.

The combination of these in situ techniques provides a comprehensive picture of a chemical transformation as it happens, moving beyond the static analysis of starting materials and final products.

Table 3: Advanced In Situ Characterization Techniques

TechniqueInformation ProvidedApplication in N-Nitrosomethyl-(2-tosyloxyethyl)amine Chemistry
In situ FTIR Functional group analysis, reaction kinetics, intermediate tracking. mt.comnih.govReal-time monitoring of the nitrosation reaction and catalyst surface chemistry. specac.comresearchgate.net
In situ NMR Detailed molecular structure, quantitative concentration data, kinetic analysis. numberanalytics.comrsc.orgElucidation of reaction mechanisms, identification of transient intermediates, and process optimization. rsc.orgmagritek.com
Raman Spectroscopy Vibrational modes, complementary to FTIR, good for aqueous systems. rsc.orgStudying reactions in aqueous media and analyzing symmetric molecular vibrations.

Exploration of New Catalytic Systems for Nitrosamine Transformations

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new transformations and more efficient chemical processes. The development of novel catalytic systems for the transformation of N-nitrosamines is an active area of research with implications for both synthesis and remediation.

Electrocatalytic reduction has emerged as a promising method for the decomposition of N-nitrosamines. acs.orgnih.govacs.orgdigitellinc.comresearchgate.net This technique uses an electric current to drive the reduction of the nitroso group, often converting the nitrosamine into the corresponding secondary amine. nih.govresearchgate.net Researchers are exploring various electrode materials, such as carbon-based electrodes and metal-functionalized carbon nanotubes, to improve the efficiency and selectivity of this process. acs.orgacs.org Such systems could potentially be used to selectively remove the nitroso group from N-Nitrosomethyl-(2-tosyloxyethyl)amine or to synthesize related compounds.

Photocatalysis offers another avenue for the transformation of N-nitrosamines. mtu.edunih.govoak.go.krpacewater.comnih.gov This process utilizes light to activate a catalyst, which then initiates the degradation of the nitrosamine. nih.govoak.go.kr For example, UV irradiation in the presence of a photocatalyst like titanium dioxide (TiO2) can generate highly reactive species that effectively break down nitrosamines. pacewater.com Quantum mechanical calculations are being used to gain mechanistic insight into the degradation pathways initiated by both UV photolysis and photocatalysis. mtu.edunih.gov

Metal-catalyzed transformations are also being investigated for their potential to functionalize or degrade N-nitrosamines. nih.govresearchgate.netresearchgate.netarxiv.orgacs.org Various transition metals, including palladium, nickel, and ruthenium, have shown catalytic activity in the reduction of the N-nitroso group. researchgate.netarxiv.org For instance, catalytic hydrogenation using palladium on carbon (Pd/C) can reduce nitrosamines to the corresponding hydrazines. acs.org Furthermore, the N-nitroso group can act as a directing group in metal-catalyzed C-H activation reactions, enabling the functionalization of the molecule at specific positions. nih.govresearchgate.net This opens up possibilities for the synthesis of novel derivatives of N-Nitrosomethyl-(2-tosyloxyethyl)amine with unique properties.

Table 4: Novel Catalytic Systems for Nitrosamine Transformations

Catalytic SystemTransformationMechanismPotential Application for N-Nitrosomethyl-(2-tosyloxyethyl)amine
Electrocatalysis Reduction to secondary amines. nih.govresearchgate.netElectron transfer at an electrode surface. acs.orgacs.orgSelective denitrosation or synthesis of related amines.
Photocatalysis Degradation to smaller molecules. nih.govoak.go.krpacewater.comGeneration of reactive oxygen species upon light absorption. pacewater.comnih.govRemediation of waste streams or controlled degradation.
Metal Catalysis (e.g., Pd, Ni, Ru) Reduction to hydrazines or amines; C-H activation. nih.govresearchgate.netacs.orgHydrogenation or directed bond formation. researchgate.netarxiv.orgSynthesis of novel analogs and functionalized derivatives.

Q & A

Q. What analytical methods are most effective for detecting and quantifying N-Nitrosomethyl-(2-tosyloxyethyl) amine in pharmaceutical or biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key steps include:

  • Sample Preparation: Use solid-phase extraction (SPE) to isolate the compound from complex matrices.
  • Internal Standards: Deuterated analogs (e.g., d8-labeled nitrosamines) improve accuracy .
  • Validation Parameters: Ensure limits of detection (LOD) ≤ 1 ppb and limits of quantification (LOQ) ≤ 3 ppb, per regulatory guidelines .

Q. Table 1: Analytical Performance of Common Techniques

MethodLOD (ppb)LOQ (ppb)Matrix ApplicabilityReference
LC-MS/MS0.10.3APIs, biological fluids
GC-HRMS0.51.5Environmental samples
HPLC-UV1030Bulk chemicals

Q. What structural features of this compound contribute to its carcinogenicity?

Methodological Answer: The compound’s carcinogenicity arises from:

  • N-Nitroso Group: Forms reactive diazonium ions that alkylate DNA, primarily targeting guanine at the N<sup>7</sup> position .
  • Tosyloxyethyl Side Chain: Enhances electrophilicity, facilitating DNA cross-linking. Studies in rats show dose-dependent hepatic DNA adducts persisting >72 hours post-exposure .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported carcinogenic potencies of this compound across species?

Methodological Answer: Address interspecies variability via:

  • Metabolic Profiling: Compare hepatic S9 fractions from rats, mice, and humans to identify species-specific activation pathways (e.g., cytochrome P450 isoforms) .
  • Dose-Ranging Studies: Use isotopic labeling (e.g., <sup>14</sup>C) to track adduct formation and repair kinetics in vivo .
  • Computational Modeling: Apply physiologically based pharmacokinetic (PBPK) models to extrapolate rodent data to human risk .

Q. What strategies prevent artifactual formation of this compound during synthesis of amine-containing APIs?

Methodological Answer: Mitigate nitrosation by:

  • Controlling Nitrosating Agents: Avoid NaNO2, NOx, or tertiary amines in reaction mixtures .
  • pH Optimization: Maintain acidic conditions (pH < 3) to inhibit nitrosation of secondary amines .
  • Additive Use: Introduce ascorbic acid or α-tocopherol as nitrosation inhibitors .

Q. Table 2: Conditions Influencing Nitrosamine Formation

FactorRisk-Promoting RangeRisk-Mitigating RangeReference
pH5–8<3 or >10
Temperature>40°C<25°C
Nitrite Concentration>10 ppm<1 ppm

Q. How do researchers validate the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Forced Degradation: Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) .
  • Analytical Monitoring: Use LC-MS/MS to quantify degradation products (e.g., methylvinyl ketone from β-elimination) .
  • Statistical Analysis: Apply Arrhenius kinetics to predict shelf-life under long-term storage .

Q. What mechanistic insights explain the persistence of DNA adducts induced by this compound?

Methodological Answer: The tosyloxyethyl group stabilizes adducts via:

  • Reduced Repair Efficiency: O<sup>6</sup>-alkylguanine-DNA alkyltransferase (AGT) repairs methyl adducts efficiently but struggles with bulkier lesions .
  • Cross-Linking Potential: Adducts may intercalate or form covalent bonds with adjacent nucleotides, hindering excision repair .

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